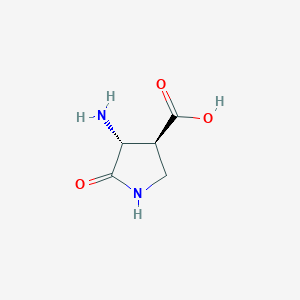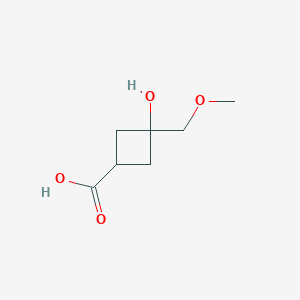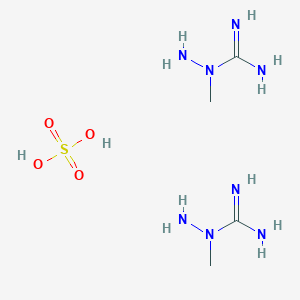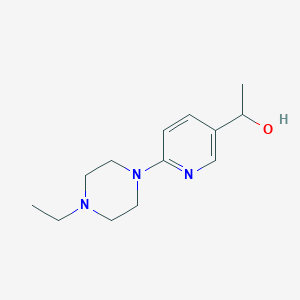
Rel-(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of biocatalysis, where enzymes are employed to achieve the asymmetric synthesis of the compound . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods: In industrial settings, the production of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid often involves large-scale biocatalytic processes. These processes are optimized for high yield and purity, making use of advanced bioreactors and continuous flow systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for enzyme studies and as a model compound for studying chiral interactions. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and disease treatment .
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as rac-(1R,2S,3R,4S)-3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. While both compounds share similar structural features, rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid is unique in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Conclusion
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in various scientific fields Its unique structural properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study
Eigenschaften
Molekularformel |
C5H8N2O3 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c6-3-2(5(9)10)1-7-4(3)8/h2-3H,1,6H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
InChI-Schlüssel |
QLAGNSQDEXBBGO-STHAYSLISA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)N1)N)C(=O)O |
Kanonische SMILES |
C1C(C(C(=O)N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)



![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)


